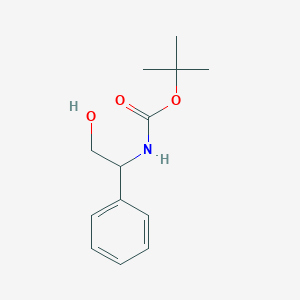

tert-Butyl (2-hydroxy-1-phenylethyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(2-hydroxy-1-phenylethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3/c1-13(2,3)17-12(16)14-11(9-15)10-7-5-4-6-8-10/h4-8,11,15H,9H2,1-3H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBDIOGYTZBKRGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CO)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl (2-hydroxy-1-phenylethyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (2-hydroxy-1-phenylethyl)carbamate, also known as N-Boc-DL-phenylglycinol, is a carbamate-protected amino alcohol of significant interest in organic synthesis and medicinal chemistry. The presence of a chiral center and the versatile tert-butyloxycarbonyl (Boc) protecting group make it a valuable building block for the synthesis of a wide array of complex molecules, including pharmaceutical intermediates and biologically active compounds. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential biological relevance, with a focus on experimental details and data for researchers in the field.

Chemical and Physical Properties

This compound is a white to off-white solid at room temperature. The Boc protecting group imparts good solubility in a range of common organic solvents, a crucial characteristic for its application in organic synthesis.

Core Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₉NO₃ | [1] |

| Molecular Weight | 237.29 g/mol | [1] |

| IUPAC Name | tert-butyl N-(2-hydroxy-1-phenylethyl)carbamate | [1] |

| CAS Number | 67341-01-9 | [1] |

| Melting Point | 136-139 °C (for L-enantiomer) | |

| Appearance | White to off-white solid |

Computed and Spectral Data

| Property | Value | Source(s) |

| XLogP3 | 1.8 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 5 | [1] |

| Exact Mass | 237.136493 g/mol | [1] |

| Monoisotopic Mass | 237.136493 g/mol | [1] |

| Topological Polar Surface Area | 58.6 Ų | [1] |

| Heavy Atom Count | 17 | [1] |

| Formal Charge | 0 | [1] |

| Complexity | 242 | [1] |

Synthesis and Purification

The synthesis of this compound is typically achieved through the N-protection of the corresponding amino alcohol, 2-amino-1-phenylethanol (phenylglycinol), with di-tert-butyl dicarbonate (Boc₂O). The following is a representative experimental protocol.

Experimental Protocol: Synthesis of this compound

Materials:

-

2-Amino-1-phenylethanol (DL-phenylglycinol)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N) or another suitable base

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography elution

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-amino-1-phenylethanol (1.0 eq) in the chosen solvent (e.g., DCM).

-

Addition of Base: Add triethylamine (1.1 to 1.5 eq) to the solution and stir.

-

Addition of Boc Anhydride: Dissolve di-tert-butyl dicarbonate (1.1 eq) in a minimal amount of the same solvent and add it dropwise to the reaction mixture at 0 °C (ice bath).

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Quench the reaction by adding water or saturated NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM) three times.

-

Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound as a white solid.

Workflow Diagram

Spectral Data

While publicly available, detailed spectral data with peak assignments are limited, the following represents typical expected values and available information.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a valuable tool for identifying the functional groups present in the molecule.[1]

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 | O-H stretch (alcohol) |

| ~3350 | N-H stretch (carbamate) |

| ~3050 | C-H stretch (aromatic) |

| ~2970 | C-H stretch (aliphatic) |

| ~1685 | C=O stretch (carbamate) |

| ~1520 | N-H bend (carbamate) |

| ~1160 | C-O stretch (carbamate) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed NMR data is often proprietary. However, based on the structure, the following proton (¹H) and carbon (¹³C) NMR chemical shifts can be predicted.

¹H NMR (Predicted):

-

δ 7.2-7.4 ppm (m, 5H): Aromatic protons of the phenyl group.

-

δ ~5.0 ppm (br s, 1H): N-H proton of the carbamate.

-

δ ~4.8 ppm (m, 1H): C-H proton at the chiral center (adjacent to NH and phenyl).

-

δ ~3.7 ppm (m, 2H): CH₂ protons adjacent to the hydroxyl group.

-

δ ~2.5 ppm (br s, 1H): O-H proton of the alcohol.

-

δ 1.4 ppm (s, 9H): Protons of the tert-butyl group.

¹³C NMR (Predicted):

-

δ ~156 ppm: Carbonyl carbon of the carbamate.

-

δ ~140 ppm: Quaternary aromatic carbon.

-

δ ~128 ppm, ~127 ppm, ~126 ppm: Aromatic C-H carbons.

-

δ ~80 ppm: Quaternary carbon of the tert-butyl group.

-

δ ~65 ppm: CH₂ carbon adjacent to the hydroxyl group.

-

δ ~57 ppm: C-H carbon at the chiral center.

-

δ ~28 ppm: Methyl carbons of the tert-butyl group.

Mass Spectrometry (MS)

Mass spectrometry data can confirm the molecular weight and provide structural information through fragmentation patterns.

| Ion | m/z (Predicted) |

| [M+H]⁺ | 238.14 |

| [M+Na]⁺ | 260.13 |

| [M-H]⁻ | 236.13 |

Biological Relevance and Potential Signaling Pathways

While direct biological studies on this compound are not extensively published, the core structure of phenylglycinol and its derivatives are recognized for their significant roles in medicinal chemistry.[2][]

Role as a Chiral Building Block

The primary importance of this compound lies in its utility as a chiral precursor for the synthesis of more complex, biologically active molecules. The Boc-protected amine and the free hydroxyl group allow for selective chemical modifications at either end of the molecule.

Phenylglycinol Derivatives as Bioactive Molecules

Derivatives of phenylglycinol have been shown to possess a range of biological activities:

-

Antagonists of Metabotropic Glutamate Receptors (mGluRs): Phenylglycine derivatives are known to be among the first selective antagonists for mGluRs.[4] These receptors are G-protein coupled receptors that play crucial roles in modulating synaptic plasticity and are implicated in various neurological and psychiatric disorders. Antagonism of mGluRs can influence downstream signaling cascades involving adenylyl cyclase and phospholipase C.

-

Components of Enzyme Inhibitors: The hydroxyethylamine core, present in the deprotected form of the title compound, is a key structural motif in aspartic protease inhibitors, including those used in anti-HIV therapies.[5]

-

Precursors to Anti-inflammatory and Analgesic Agents: Studies on p-substituted DL-2-phenylglycine octyl esters have demonstrated antiphlogistic, analgesic, and spasmolytic activities in animal models.[6]

Potential Signaling Pathway Involvement

Given the known activity of phenylglycine derivatives as mGluR antagonists, a potential, though speculative, signaling pathway that could be modulated by derivatives of this compound is depicted below.

Conclusion

This compound is a fundamentally important molecule for synthetic and medicinal chemists. Its well-defined chemical and physical properties, coupled with straightforward synthesis, make it an accessible and versatile building block. While direct biological activity data is sparse, its structural relationship to known bioactive compounds, particularly mGluR antagonists and enzyme inhibitors, suggests significant potential for its derivatives in drug discovery and development. Further research into the direct biological effects of this compound and its analogs is warranted to fully elucidate its therapeutic potential.

References

- 1. This compound | C13H19NO3 | CID 5050210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. Phenylglycine derivatives as antagonists of metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. [The pharmacologic activity of p-substituted DL-2-phenylglycine octyl esters] - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Boc-DL-Phenylglycinol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-Boc-DL-phenylglycinol, a key chiral intermediate in organic synthesis, particularly in the fields of medicinal chemistry and drug discovery. This document covers its chemical structure, physicochemical properties, detailed synthesis protocols, and spectroscopic data.

Chemical Structure and Properties

N-Boc-DL-phenylglycinol, systematically named tert-butyl (2-hydroxy-1-phenylethyl)carbamate, is a racemic mixture of the N-terminally protected form of DL-phenylglycinol. The tert-butyloxycarbonyl (Boc) protecting group imparts stability and enhances solubility in organic solvents, making it a versatile building block in multi-step syntheses.

Chemical Structure:

-

Molecular Formula: C₁₃H₁₉NO₃[1]

-

Molecular Weight: 237.29 g/mol [1]

-

Synonyms: N-(tert-Butoxycarbonyl)-DL-2-phenylglycinol, 2-(tert-Butoxycarbonylamino)-2-phenylethanol[2]

The structure consists of a phenyl group and a hydroxymethyl group attached to the same chiral carbon, with the amino group protected by a Boc group.

Physicochemical Data

The following table summarizes the key physicochemical properties of N-Boc-DL-phenylglycinol and its individual enantiomers. Data has been compiled from various sources to provide a comparative overview.

| Property | N-Boc-DL-phenylglycinol (Racemate) | (+)-N-Boc-L-α-phenylglycinol (S-enantiomer) | N-Boc-D-α-phenylglycinol (R-enantiomer) |

| Appearance | White to Yellow to Orange powder to crystal[2] | Solid | White Powder[3] |

| Melting Point | 141.0 to 147.0 °C[2] | 136-139 °C (lit.) | 135.0-142.0 °C[3] |

| Boiling Point | 382.4±35.0 °C (Predicted)[2] | Not available | Not available |

| Density | 1.101±0.06 g/cm³ (Predicted)[2] | Not available | Not available |

| Optical Rotation | Not applicable | [α]¹⁹/D +37° (c = 1 in chloroform) | -41.3 ± 0.1° (c=1 in chloroform)[3] |

| Purity (Assay) | >93.0% (GC)[1] | 99% | ≥98.5% (HPLC)[3] |

Synthesis of N-Boc-DL-Phenylglycinol

The synthesis of N-Boc-DL-phenylglycinol is typically a two-step process starting from DL-phenylglycine. The first step involves the protection of the amino group with a Boc group, followed by the reduction of the carboxylic acid to a primary alcohol.

Step 1: Synthesis of N-Boc-DL-phenylglycine

This procedure involves the reaction of DL-phenylglycine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

Experimental Protocol:

-

Dissolution: Dissolve DL-phenylglycine (1 equivalent) in a 1:1 mixture of dioxane and 1M aqueous sodium hydroxide (NaOH).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Boc₂O: Add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) portion-wise while maintaining the temperature at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.

-

Work-up:

-

Concentrate the reaction mixture under reduced pressure to remove the dioxane.

-

Wash the aqueous residue with ethyl acetate to remove any unreacted Boc₂O.

-

Cool the aqueous layer to 0 °C and acidify to a pH of 2-3 with 1M hydrochloric acid (HCl).

-

Extract the product with ethyl acetate (3 times).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

-

Isolation: Filter the solution and concentrate under reduced pressure to yield N-Boc-DL-phenylglycine as a white to off-white solid.

Step 2: Reduction of N-Boc-DL-phenylglycine to N-Boc-DL-phenylglycinol

The carboxylic acid of N-Boc-DL-phenylglycine can be reduced to the corresponding alcohol using various reducing agents. A common and effective method involves the formation of a mixed anhydride followed by reduction with sodium borohydride (NaBH₄).

Experimental Protocol:

-

Dissolution: Dissolve N-Boc-DL-phenylglycine (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the solution to -15 °C in an ice-salt bath.

-

Mixed Anhydride Formation: Add N-methylmorpholine (1 equivalent) followed by the dropwise addition of isobutyl chloroformate (1 equivalent). Stir the mixture at -15 °C for 15 minutes. A white precipitate of N-methylmorpholine hydrochloride will form.

-

Reduction: In a separate flask, dissolve sodium borohydride (NaBH₄) (1.5 to 2 equivalents) in water and cool to 0 °C. Add the NaBH₄ solution dropwise to the mixed anhydride solution, ensuring the temperature does not rise above 0 °C.

-

Reaction: Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 1-2 hours.

-

Work-up:

-

Quench the reaction by the slow addition of 1M HCl until the pH is approximately 7.

-

Remove the THF under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 times).

-

Combine the organic layers, wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄.

-

-

Isolation and Purification: Filter the solution and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield pure N-Boc-DL-phenylglycinol.

Synthesis Workflow Diagram

Caption: Synthesis workflow for N-Boc-DL-phenylglycinol.

Spectroscopic Data

The characterization of N-Boc-DL-phenylglycinol is confirmed through various spectroscopic techniques.

Infrared (IR) Spectroscopy

The IR spectrum of N-Boc-DL-phenylglycinol shows characteristic absorption bands for its functional groups.

| Wavenumber (cm⁻¹) | Functional Group | Description |

| ~3400 | O-H | Alcohol, stretching |

| ~3350 | N-H | Amine (carbamate), stretching |

| ~3050 | C-H | Aromatic, stretching |

| ~2970 | C-H | Aliphatic, stretching |

| ~1685 | C=O | Carbonyl (carbamate), stretching |

| ~1520 | N-H | Amine (carbamate), bending |

| ~1160 | C-O | Alcohol, stretching |

Note: The exact peak positions may vary slightly depending on the sample preparation and instrument. An example of an FTIR spectrum for this compound can be found in the PubChem database (CID 5050210).[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.20 - 7.40 | m | 5H | Aromatic protons (C₆H₅) |

| ~5.00 | br s | 1H | NH (carbamate) |

| ~4.70 | m | 1H | CH (benzylic) |

| ~3.60 - 3.80 | m | 2H | CH₂ (hydroxymethyl) |

| ~2.50 | br s | 1H | OH (hydroxyl) |

| ~1.40 | s | 9H | C(CH₃)₃ (Boc group) |

Note: Chemical shifts are approximate and can vary based on the solvent and concentration. The NH and OH protons are exchangeable with D₂O.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum reveals the different carbon environments within the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~156 | C=O (carbamate) |

| ~140 | Aromatic C (quaternary) |

| ~128 | Aromatic CH |

| ~127 | Aromatic CH |

| ~126 | Aromatic CH |

| ~80 | C(CH₃)₃ (Boc group, quaternary) |

| ~67 | CH₂ (hydroxymethyl) |

| ~57 | CH (benzylic) |

| ~28 | C(CH₃)₃ (Boc group, methyls) |

Note: Chemical shifts are approximate and depend on the solvent and experimental conditions.

This technical guide provides a foundational understanding of the structure, properties, and synthesis of N-Boc-DL-phenylglycinol, serving as a valuable resource for professionals in the chemical and pharmaceutical sciences.

References

A Comprehensive Technical Guide to tert-Butyl (2-Hydroxy-1-phenylethyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (2-hydroxy-1-phenylethyl)carbamate, a key chiral building block in organic synthesis, holds significant importance in the fields of medicinal chemistry and drug development. Its structure, featuring a carbamate protecting group and a versatile phenylglycinol core, makes it an invaluable intermediate for the synthesis of a wide array of biologically active molecules and pharmaceuticals. The carbamate moiety, in particular, is a crucial structural element in numerous approved therapeutic agents, where it can serve as a stable peptide bond surrogate, enhance metabolic stability, and improve pharmacokinetic profiles[1][2]. This technical guide provides an in-depth overview of this compound, including its chemical properties, detailed synthetic protocols, and its applications in the synthesis of chiral compounds and drug discovery.

Chemical Identity and Properties

The IUPAC name for this compound is tert-butyl N-(2-hydroxy-1-phenylethyl)carbamate [3]. It is also commonly referred to as N-Boc-DL-phenylglycinol. The compound exists as racemic or as individual enantiomers, with the stereospecific IUPAC name being, for example, tert-butyl N-[(1R)-2-hydroxy-1-phenylethyl]carbamate[4].

Table 1: Physicochemical Properties [3]

| Property | Value |

| Molecular Formula | C₁₃H₁₉NO₃ |

| Molecular Weight | 237.29 g/mol |

| Monoisotopic Mass | 237.13649347 Da |

| XLogP3 | 1.8 |

| Physical Form | Crystal - Powder[4] |

| Storage Temperature | Room Temperature[4] |

Table 2: Predicted Mass Spectrometry Data (Collision Cross Section)

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 238.14377 | 156.0 |

| [M+Na]⁺ | 260.12571 | 160.7 |

| [M-H]⁻ | 236.12921 | 157.9 |

| [M+NH₄]⁺ | 255.17031 | 172.7 |

| [M+K]⁺ | 276.09965 | 159.4 |

| [M+H-H₂O]⁺ | 220.13375 | 149.9 |

Synthesis and Experimental Protocols

The synthesis of this compound and its enantiopure forms is well-established, often starting from the corresponding amino acid, phenylglycine.

Synthesis of (S)-tert-Butyl (2-hydroxy-1-phenylethyl)carbamate

This protocol details the synthesis starting from (S)-phenylglycine.

Experimental Protocol:

-

Reduction of (S)-Phenylglycine:

-

An oven-dried, 3-L, three-necked, round-bottomed flask is equipped with a nitrogen inlet adapter, a rubber septum, a 200-mL pressure-equalizing dropping funnel, and a magnetic stirring bar.

-

The flask is flushed with nitrogen and charged with sodium borohydride (30.0 g, 0.793 mol, 2.4 equiv) and 500 mL of anhydrous THF.

-

The resulting suspension is cooled in an ice bath and stirred rapidly.

-

A solution of iodine (83.9 g, 0.331 mol, 1.0 equiv) in 150 mL of anhydrous THF is added dropwise over 1.5 hours.

-

(S)-phenylglycine (50.0 g, 0.331 mol, 1.0 equiv) is then added in small portions.

-

The reaction mixture is heated at reflux under nitrogen for 18 hours.

-

After cooling, 60 mL of methanol is cautiously added.

-

The mixture is then concentrated under reduced pressure.

-

-

Boc Protection:

-

The crude amino alcohol is dissolved in 250 mL of anhydrous THF and triethylamine (48.9 mL, 0.347 mol, 1.05 equiv) is added.

-

Di-tert-butyl dicarbonate (72.9 g, 0.334 mol, 1.01 equiv) is added portionwise, followed by 200 mL of anhydrous THF.

-

The reaction mixture is stirred at room temperature for 12 hours.

-

The solvent is removed in vacuo to yield the crude product, which can be purified by crystallization to afford tert-butyl (1S)-2-hydroxy-1-phenylethylcarbamate as white needles.

-

General Synthesis of Carbamates

A general and convenient one-step method for preparing carbamates from alcohols involves the use of sodium cyanate and trifluoroacetic acid.

Experimental Protocol:

-

A solution of the alcohol (e.g., t-butyl alcohol, 0.20 mole) in benzene is placed in a three-necked flask.

-

Sodium cyanate (0.40 mole) is added to the solution.

-

Trifluoroacetic acid (0.42 mole) is added dropwise while stirring slowly.

-

The reaction is stirred for several hours, typically overnight.

-

Water is added, and the organic layer is separated.

-

The organic extract is washed with aqueous sodium hydroxide and water, then dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure to yield the carbamate[5].

Role in Drug Development and Medicinal Chemistry

The carbamate functional group is a cornerstone in modern drug design, offering a stable and versatile scaffold[1][2]. This compound, as a chiral building block, is instrumental in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs).

The Boc (tert-butyloxycarbonyl) group is a widely used protecting group for amines in organic synthesis due to its stability under various conditions and its facile removal under acidic conditions[1]. This allows for selective reactions at other functional groups within a molecule.

Derivatives of this compound have shown promise in exhibiting biological activity. For instance, a series of tert-butyl 2-(substituted benzamido)phenylcarbamate derivatives have been synthesized and evaluated for their in vivo anti-inflammatory activity, with some compounds showing efficacy comparable to the standard drug indomethacin[6][7].

Visualized Workflows and Pathways

Synthetic Pathway

The following diagram illustrates the synthetic pathway for (S)-tert-butyl (2-hydroxy-1-phenylethyl)carbamate starting from (S)-phenylglycine.

Caption: Synthetic route to (S)-tert-butyl (2-hydroxy-1-phenylethyl)carbamate.

General Hydrolysis of Carbamates

The carbamate linkage can undergo hydrolysis, particularly under basic conditions. The mechanism differs for monosubstituted and disubstituted carbamates[1].

Caption: Base-catalyzed hydrolysis mechanism for monosubstituted carbamates.

Conclusion

This compound is a fundamentally important molecule for chemists and pharmaceutical scientists. Its utility as a chiral precursor, enabled by the reliable Boc protecting group strategy, provides access to a multitude of complex and stereochemically defined molecules. The synthetic routes are well-documented and scalable, ensuring its availability for research and development. As the demand for enantiomerically pure pharmaceuticals continues to grow, the significance of chiral building blocks like this compound in the drug discovery pipeline is set to increase. Further exploration of its derivatives is likely to yield novel therapeutic agents with improved efficacy and safety profiles.

References

- 1. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C13H19NO3 | CID 5050210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tert-butyl N-[(1R)-2-hydroxy-1-phenylethyl]carbamate | 102089-74-7 [sigmaaldrich.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Core Physical and Chemical Properties of Boc-DL-phenylglycinol

Introduction

N-(tert-Butoxycarbonyl)-DL-2-phenylglycinol, commonly referred to as Boc-DL-phenylglycinol, is a protected form of the non-proteinogenic amino alcohol, DL-phenylglycinol. The tert-butyloxycarbonyl (Boc) protecting group on the amino function enhances its stability and solubility in organic solvents, making it a versatile building block in organic synthesis.[1] Its unique structure, featuring a phenyl group and a hydroxyl group, makes it a valuable intermediate in the synthesis of pharmaceuticals, chiral auxiliaries, and peptidomimetics. This guide provides a comprehensive overview of its core physical and chemical properties, experimental protocols, and relevant applications for researchers, scientists, and drug development professionals.

Physical and Chemical Properties

The physical and chemical properties of Boc-DL-phenylglycinol are summarized in the table below. Data for the individual D and L enantiomers are also included for comparative purposes.

| Property | Boc-DL-phenylglycinol | Boc-D-phenylglycinol | Boc-L-phenylglycinol |

| CAS Number | 67341-01-9[2] | 102089-74-7[][4][5][6] | 117049-14-6[7] |

| Molecular Formula | C₁₃H₁₉NO₃[2] | C₁₃H₁₉NO₃[][4] | C₁₃H₁₉NO₃[7] |

| Molecular Weight | 237.29 g/mol [2][5] | 237.3 g/mol [] | 237.3 g/mol [7] |

| Appearance | White to Yellow to Orange powder/crystal | White to off-white powder[] | White crystals[7] |

| Melting Point | 141.0 to 147.0 °C[2] | 131-137 °C[], 135.0-142.0 °C[4], 137-139 °C[5] | 136 - 140 °C[7] |

| Boiling Point | 382.4±35.0 °C (Predicted)[2] | 382.4 °C at 760 mmHg[] | Not specified |

| Density | 1.101±0.06 g/cm³ (Predicted)[2] | 1.102 g/cm³[] | Not specified |

| Solubility | Soluble in common organic solvents like DMF and DCM; insoluble in water.[1] | Not specified | Not specified |

| Optical Rotation | Not applicable (racemic mixture) | [α]¹⁹/D −38°, c = 1 in chloroform[5]; -41.3 ± 0.1° (C=1 in chloroform)[4] | [α]²⁰/D = 59 ± 1 ° (C=1 in MeOH)[7]; [α]¹⁹/D +37°, c = 1 in chloroform |

| Storage | Store at 2-8 °C[] | Store at 2-8 °C[] | Store at 0 - 8 °C[7] |

Spectroscopic Data

Spectroscopic data is crucial for the characterization and quality control of Boc-DL-phenylglycinol. The following tables summarize the expected spectral data based on related compounds.

¹H and ¹³C NMR Spectroscopy The following are expected chemical shifts (δ) in ppm. Data is referenced from a similar compound, N-tert-butyloxycarbonyl-DL-phenylglycine, and will vary slightly based on the solvent and experimental conditions.[8]

| ¹H NMR | ¹³C NMR | |||

| Protons | Chemical Shift (δ) ppm | Multiplicity | Carbon | Chemical Shift (δ) ppm |

| tert-butyl (Boc) | ~1.4 | Singlet | C(CH₃)₃ (Boc) | ~28.5 |

| α-CH | ~5.3 | Singlet | C(CH₃)₃ (Boc) | ~80.0 |

| Phenyl | ~7.3-7.5 | Multiplet | α-C | ~58.0 |

| NH | Variable | Broad Singlet | Aromatic C | ~127-138 |

| CH₂OH | Variable | Multiplet | C=O (Boc) | ~155.0 |

| OH | Variable | Broad Singlet | CH₂OH | ~65.0 |

Infrared (IR) Spectroscopy The IR spectrum of Boc-DL-phenylglycinol will show characteristic absorption bands for its functional groups.[8]

| Functional Group | Wavenumber (cm⁻¹) |

| O-H Stretch (alcohol) | 3200-3600 (broad) |

| N-H Stretch (amide) | 3200-3500 |

| C-H Stretch (aromatic) | 3000-3100 |

| C-H Stretch (aliphatic) | 2850-3000 |

| C=O Stretch (urethane) | 1680-1720 |

| C=C Stretch (aromatic) | 1450-1600 |

| C-O Stretch (alcohol) | 1000-1260 |

Experimental Protocols

Protocol 1: Synthesis of Boc-DL-phenylglycinol

This protocol is a general procedure for the Boc protection of an amino alcohol, adapted for DL-phenylglycinol.[1]

Materials:

-

DL-phenylglycinol

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium hydroxide (NaOH)

-

Dioxane

-

Water

-

Ethyl acetate

-

Hydrochloric acid (HCl)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve DL-phenylglycinol (1 equivalent) in a 1:1 mixture of dioxane and 1M aqueous NaOH.

-

Cool the solution to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) portion-wise while maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Concentrate the reaction mixture under reduced pressure to remove the dioxane.

-

Wash the aqueous residue with ethyl acetate to remove any unreacted (Boc)₂O.

-

Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1M HCl.

-

Extract the product with ethyl acetate (3 times).

-

Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solution under reduced pressure to yield Boc-DL-phenylglycinol.

Protocol 2: Chiral Separation by HPLC

High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a widely used technique for the enantioselective analysis of compounds like Boc-DL-phenylglycinol.[9]

Method 1: Normal-Phase HPLC

| Parameter | Value |

| Column | Chiralcel OD-H (250 x 4.6 mm, 5 µm) or equivalent cellulose-based CSP |

| Mobile Phase | n-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Temperature | 25 °C |

Sample Preparation: Dissolve Boc-DL-phenylglycinol in the mobile phase to a concentration of 1 mg/mL.[9]

Protocol 3: Incorporation into a Peptide via Boc-SPPS

Boc-DL-phenylglycinol is a valuable building block in Boc-based solid-phase peptide synthesis (SPPS). The incorporation of the racemic mixture results in a pair of diastereomeric peptides.[10][11]

Materials:

-

Merrifield resin

-

Boc-protected amino acids

-

Boc-DL-phenylglycinol

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Coupling reagents (e.g., HBTU)

-

Anhydrous Hydrogen Fluoride (HF) for cleavage

Peptide Elongation Cycle:

-

Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes to remove the Boc group. Wash the resin with DCM.[10]

-

Neutralization: Neutralize the resulting salt by washing with 10% DIEA in DCM. Wash the resin with DCM and DMF.[1]

-

Coupling of Boc-DL-phenylglycinol:

-

In a separate vial, pre-activate Boc-DL-phenylglycinol (3 equivalents) with HBTU (3 equivalents) and DIEA (6 equivalents) in DMF.[12]

-

Add the activated amino acid solution to the resin.

-

Allow the coupling reaction to proceed for 2-4 hours. A longer coupling time or double coupling may be necessary due to steric hindrance.[10][13]

-

Monitor the reaction completion using a Kaiser (ninhydrin) test.[13]

-

-

Washing: Wash the resin thoroughly with DMF and DCM.[11]

-

Repeat the cycle for each subsequent amino acid.

-

Cleavage: After synthesis is complete, cleave the peptide from the resin using a strong acid like anhydrous HF.[10]

-

Purification: Purify the resulting diastereomeric peptides by reverse-phase HPLC.[11]

Applications in Research and Development

The incorporation of phenylglycine derivatives into peptides is a strategy employed to enhance biological activity, stability, and receptor affinity.[1] The rigid structure of the phenylglycine moiety can induce specific secondary structures in peptides and increase their resistance to enzymatic degradation.[10][14] The use of the DL-racemic mixture allows for the generation of diastereomeric peptide libraries, which is valuable in the early stages of drug discovery for exploring the stereochemical requirements for biological activity.[11] Phenylglycine derivatives have been investigated as antagonists of metabotropic glutamate receptors (mGluRs), which are implicated in various neurological processes.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. 67341-01-9 CAS MSDS (N-BOC-D/L-PHENYLGLYCINOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. H27163.03 [thermofisher.com]

- 5. (R)-N-叔丁氧羰基-2-苯甘氨醇 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. peptide.com [peptide.com]

- 7. chemimpex.com [chemimpex.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Synthesis of tert-Butyl (2-hydroxy-1-phenylethyl)carbamate from DL-Mandelic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust synthetic pathway for the preparation of tert-butyl (2-hydroxy-1-phenylethyl)carbamate, a valuable building block in pharmaceutical synthesis, starting from the readily available DL-mandelic acid. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the chemical transformations and experimental workflows.

Synthetic Strategy Overview

The synthesis of this compound from DL-mandelic acid is a multi-step process that involves the conversion of the carboxylic acid moiety into a protected amine. The overall transformation can be logically divided into three key stages:

-

Amidation of DL-Mandelic Acid: The carboxylic acid group of DL-mandelic acid is first converted to a primary amide, yielding DL-mandelamide.

-

Reduction of DL-Mandelamide: The amide is then reduced to the corresponding primary amine, DL-2-amino-1-phenylethanol.

-

Boc Protection: Finally, the primary amine of DL-2-amino-1-phenylethanol is protected with a tert-butyloxycarbonyl (Boc) group to afford the target compound.

Caption: Overall synthetic pathway from DL-mandelic acid.

Experimental Protocols

The following sections provide detailed experimental procedures for each step of the synthesis. These protocols are adapted from established literature procedures and are intended to be a guide for laboratory execution.

Step 1: Synthesis of DL-Mandelamide from DL-Mandelic Acid

This procedure involves the formation of an intermediate dioxolanone derivative from mandelic acid, which readily reacts with ammonia to form the amide.[1]

Experimental Protocol:

-

Protection of Mandelic Acid: In a round-bottom flask, suspend DL-mandelic acid in acetone. Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid). Stir the mixture at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Amidation: Cool the reaction mixture in an ice bath and bubble ammonia gas through the solution, or add a solution of ammonia in an alcohol (e.g., ethanol). Continue the reaction until all the dioxolanone intermediate has been converted to DL-mandelamide.

-

Isolation and Purification: Remove the solvent under reduced pressure. The crude DL-mandelamide can be purified by recrystallization from a suitable solvent system (e.g., water or ethanol/water).

Step 2: Synthesis of DL-2-Amino-1-phenylethanol from DL-Mandelamide

The reduction of the amide to the amine can be achieved using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄) or borane (BH₃). The borane reduction is reported to give higher yields.[1]

Experimental Protocol (using Borane):

-

Reaction Setup: In a dry, inert atmosphere (e.g., under argon or nitrogen), suspend DL-mandelamide in anhydrous tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Addition of Reducing Agent: To the suspension, add a solution of borane in THF (BH₃·THF) dropwise at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.

-

Reaction Monitoring and Work-up: Monitor the reaction progress by TLC. Once the starting material is consumed, cool the reaction to 0 °C and cautiously quench the excess borane by the slow, dropwise addition of methanol, followed by hydrochloric acid.

-

Isolation and Purification: Adjust the pH of the aqueous layer to be basic with a suitable base (e.g., NaOH). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield DL-2-amino-1-phenylethanol.

| Reagent/Condition | LiAlH₄ Reduction | BH₃·THF Reduction |

| Reducing Agent | Lithium Aluminum Hydride | Borane Tetrahydrofuran Complex |

| Solvent | Anhydrous THF | Anhydrous THF |

| Temperature | Reflux | Reflux |

| Reported Yield | 60% (with 30% unreacted starting material) | 90% |

Table 1: Comparison of reduction methods for DL-mandelamide.[1]

Step 3: Synthesis of this compound

The final step is the protection of the primary amine with a Boc group using di-tert-butyl dicarbonate (Boc₂O).

Experimental Protocol:

-

Reaction Setup: Dissolve DL-2-amino-1-phenylethanol in a suitable solvent such as a mixture of tetrahydrofuran (THF) and water, or dichloromethane (DCM). Add a base, such as triethylamine (Et₃N) or sodium bicarbonate (NaHCO₃), to the solution.

-

Addition of Boc Anhydride: Cool the mixture to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate (Boc₂O) in the same solvent dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work-up and Purification: If a biphasic system is used, separate the organic layer. If a single solvent is used, remove the solvent under reduced pressure and partition the residue between water and an organic solvent (e.g., ethyl acetate). Wash the organic layer with a weak acid (e.g., dilute HCl), saturated sodium bicarbonate solution, and brine. Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

| Reagent | Molar Equivalent |

| DL-2-amino-1-phenylethanol | 1.0 |

| Di-tert-butyl dicarbonate (Boc₂O) | 1.0 - 1.2 |

| Base (e.g., Triethylamine) | 1.1 - 1.5 |

Table 2: Typical stoichiometry for Boc protection.

Experimental Workflow Visualization

The following diagram illustrates the general laboratory workflow for the synthesis.

Caption: General laboratory workflow for the synthesis.

Safety Considerations

-

DL-Mandelic Acid and its derivatives: Handle with standard laboratory personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Borane-THF complex and Lithium Aluminum Hydride: These are highly reactive and flammable reagents. They react violently with water. All manipulations should be carried out in a fume hood under an inert atmosphere. Ensure appropriate quenching procedures are in place.

-

Solvents: Tetrahydrofuran (THF) can form explosive peroxides. Use freshly distilled or peroxide-free THF. Dichloromethane is a suspected carcinogen. Handle all solvents in a well-ventilated area.

-

Ammonia: Ammonia gas is corrosive and has a pungent odor. Work in a well-ventilated fume hood.

This guide provides a comprehensive framework for the synthesis of this compound from DL-mandelic acid. Researchers are encouraged to consult the primary literature for further details and to perform appropriate risk assessments before undertaking any experimental work.

References

Spectroscopic Profile of N-Boc-DL-phenylglycinol: A Technical Guide

For researchers, scientists, and professionals in drug development, this guide provides a comprehensive overview of the spectroscopic data for N-Boc-DL-phenylglycinol, a key building block in synthetic organic chemistry and peptidomimetics. This document details available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for N-Boc-DL-phenylglycinol. Due to the racemic nature of the DL-form, the NMR spectra represent a mixture of enantiomers. Data for the individual L-enantiomer, (S)-2-((N-tert-Butoxycarbonyl)amino)-2-phenylethanol, is also provided for comparison where available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for (S)-2-((N-tert-Butoxycarbonyl)amino)-2-phenylethanol

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 7.20 - 7.40 | m | Aromatic protons (C₆H₅) |

| 5.05 | br s | NH |

| 4.75 | m | CH-N |

| 3.65 | m | CH₂-O |

| 1.40 | s | C(CH₃)₃ |

Table 2: ¹³C NMR Spectroscopic Data for (S)-2-((N-tert-Butoxycarbonyl)amino)-2-phenylethanol

| Chemical Shift (δ) ppm | Assignment |

| 155.8 | C=O (Boc) |

| 141.5 | Quaternary Aromatic C |

| 128.5 | Aromatic CH |

| 127.5 | Aromatic CH |

| 126.5 | Aromatic CH |

| 79.5 | C (CH₃)₃ |

| 67.0 | C H₂-O |

| 57.0 | C H-N |

| 28.4 | C(C H₃)₃ |

Infrared (IR) Spectroscopy

The IR spectrum of N-Boc-DL-phenylglycinol is characterized by the vibrational frequencies of its key functional groups.

Table 3: Key IR Absorption Bands for N-Boc-DL-phenylglycinol

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3400 | Strong, Broad | O-H stretch (alcohol) |

| ~3350 | Medium | N-H stretch (carbamate) |

| ~3050 | Medium | C-H stretch (aromatic) |

| ~2970, 2870 | Medium | C-H stretch (aliphatic) |

| ~1690 | Strong | C=O stretch (Boc group) |

| ~1520 | Strong | N-H bend (amide II) |

| ~1170 | Strong | C-O stretch (carbamate) |

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight of N-Boc-DL-phenylglycinol. The molecular formula is C₁₃H₁₉NO₃, with a molecular weight of 237.29 g/mol .[1]

Table 4: Mass Spectrometry Data for N-Boc-DL-phenylglycinol

| m/z | Ion |

| 238.14 | [M+H]⁺ |

| 260.12 | [M+Na]⁺ |

| 182.12 | [M-C₄H₉O]⁺ (loss of tert-butoxy) |

| 138.09 | [M-Boc+H]⁺ |

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

A sample of approximately 10-20 mg of N-Boc-DL-phenylglycinol is dissolved in 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube.[2] The ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[1]

Infrared (IR) Spectroscopy

IR spectra can be obtained using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. A small amount of the solid sample is placed directly onto the ATR crystal, and pressure is applied to ensure good contact.[3][4] The spectrum is recorded over a range of 4000-400 cm⁻¹. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

Mass Spectrometry (MS)

Mass spectra are typically acquired using an Electrospray Ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole or time-of-flight).[5] The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, at a concentration of approximately 1 mg/mL, and then further diluted.[6] The solution is then introduced into the ESI source. For peptide analysis, a characteristic neutral loss of 100 Da, corresponding to the loss of the Boc group, is often observed during tandem mass spectrometry (MS/MS) experiments.

Visualization of Spectroscopic Workflow

The general workflow for the spectroscopic analysis of a chemical compound like N-Boc-DL-phenylglycinol is outlined below.

References

- 1. How To [chem.rochester.edu]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. drawellanalytical.com [drawellanalytical.com]

- 4. m.youtube.com [m.youtube.com]

- 5. phys.libretexts.org [phys.libretexts.org]

- 6. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

The Strategic Integration of tert-Butyl (2-hydroxy-1-phenylethyl)carbamate in Advanced Peptide Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pursuit of novel therapeutic peptides with enhanced efficacy, stability, and target specificity has led to the exploration of non-proteinogenic amino acids and their derivatives. Among these, tert-Butyl (2-hydroxy-1-phenylethyl)carbamate, also known as N-Boc-2-amino-2-phenylethanol or Boc-phenylglycinol, has emerged as a valuable building block in the synthesis of peptidomimetics and modified peptides. Its unique structure, featuring a hydroxyl group and a Boc-protected amine on a phenylethyl backbone, offers strategic advantages in modulating the conformational and biochemical properties of peptide-based therapeutics. This technical guide provides a comprehensive overview of the role of this compound in peptide synthesis, including detailed experimental protocols, quantitative data on coupling efficiency, and a discussion of its application in modern drug discovery.

Core Principles and Applications

This compound is primarily utilized in peptide synthesis to introduce a hydroxyethylene isostere of a standard amino acid residue. This modification is a key strategy in the design of peptidomimetics, compounds that mimic the structure and function of natural peptides but possess improved pharmacological properties. The incorporation of this building block can confer several advantages:

-

Enhanced Proteolytic Stability: The modified backbone structure resulting from the inclusion of an amino alcohol is often resistant to cleavage by proteases, leading to a longer in vivo half-life of the peptide.

-

Conformational Constraint: The bulky phenyl group and the hydroxyl moiety can introduce specific conformational constraints on the peptide backbone. This can stabilize desired secondary structures, such as β-turns or helical motifs, which are often crucial for high-affinity receptor binding.

-

Pharmacophore Mimicry: The phenyl ring can act as a mimic for the side chains of aromatic amino acids like phenylalanine or tyrosine, allowing the resulting peptidomimetic to interact with the same biological targets.

The Boc (tert-butyloxycarbonyl) protecting group on the amine is instrumental for its use in solid-phase peptide synthesis (SPPS), particularly within the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy. This strategy relies on the acid-labile nature of the Boc group for temporary N-terminal protection, which can be removed under moderately acidic conditions, while more acid-stable protecting groups are used for side chains.

Quantitative Data on Coupling Efficiency

While specific quantitative data for the coupling of this compound is not extensively reported in publicly available literature, data for the structurally analogous N-Boc-DL-phenylglycine (Boc-DL-Phg-OH) provides a valuable benchmark for estimating coupling efficiencies with various reagents in solid-phase peptide synthesis. The primary challenge in coupling such sterically hindered building blocks is achieving high efficiency to ensure the purity of the final peptide. The choice of coupling reagent is therefore critical.

| Coupling Reagent Combination | Typical Coupling Efficiency (%) | Racemization Risk | Notes |

| HATU/DIPEA | 95 - 99 | Low | Highly efficient for sterically hindered amino acids. The use of a hindered base like DIPEA is crucial.[1] |

| HBTU/DIPEA | 90 - 98 | Low to Moderate | A reliable and widely used reagent, slightly less reactive than HATU. Can be a cost-effective alternative.[1] |

| PyBOP/DIPEA | 90 - 97 | Low to Moderate | Similar in efficacy to HBTU, generates non-carcinogenic byproducts, unlike BOP.[1] |

| DIC/OxymaPure® | 92 - 97 | Very Low | OxymaPure® is an excellent additive for suppressing racemization. This combination is considered a safer alternative to HOBt-based methods.[1] |

| DIC/HOBt | 90 - 95 | Low | A classic and effective method for minimizing racemization, though HOBt has safety concerns (explosive potential).[1] |

Note: The provided data is extrapolated from studies on the coupling of the structurally similar Boc-DL-phenylglycine and should be considered a general guideline. Optimization of reaction conditions is recommended for each specific peptide sequence.

Experimental Protocols

The incorporation of this compound into a peptide sequence via solid-phase peptide synthesis (SPPS) using the Boc/Bzl strategy follows a cyclical process of deprotection, neutralization, and coupling. The following protocols are based on standard and well-established SPPS procedures.

Protocol 1: Resin Preparation and First Amino Acid Loading (Merrifield Resin)

-

Resin Swelling: Place the desired amount of Merrifield resin in a reaction vessel. Add dichloromethane (DCM) to swell the resin for 30-60 minutes with gentle agitation. Drain the DCM.[2]

-

First Amino Acid Loading (Cesium Salt Method):

-

Prepare the cesium salt of the C-terminal Boc-protected amino acid by reacting it with cesium carbonate.

-

Dissolve the Boc-amino acid cesium salt in N,N-dimethylformamide (DMF) and add it to the swollen resin.

-

Heat the mixture at 50°C for 12-24 hours.[2]

-

Wash the resin thoroughly with DMF, followed by DCM, and dry under vacuum.

-

Protocol 2: Boc-SPPS Cycle for Peptide Chain Elongation

This protocol outlines a single cycle for adding an amino acid, including the this compound building block.

-

Boc Deprotection:

-

Wash the resin-bound peptide with DCM (3x).

-

Add a solution of 25-50% trifluoroacetic acid (TFA) in DCM to the resin and agitate for 30 minutes to remove the Boc protecting group.[1]

-

Drain the TFA solution and wash the resin thoroughly with DCM.

-

-

Neutralization:

-

Wash the resin with DMF.

-

Treat the resin with a 5-10% solution of N,N-diisopropylethylamine (DIPEA) in DMF for 5 minutes (repeat twice) to neutralize the trifluoroacetate salt of the N-terminal amine.[1]

-

Wash the resin with DMF to remove excess base and salts.

-

-

Amino Acid Coupling (Incorporation of this compound):

-

Activation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), a coupling reagent such as HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF. Allow the mixture to pre-activate for 5-10 minutes.[1]

-

Coupling: Add the activated amino acid solution to the deprotected and neutralized resin. Agitate the mixture for 2-4 hours at room temperature.[1]

-

Monitoring: The completion of the coupling reaction can be monitored using a qualitative method like the ninhydrin (Kaiser) test. A negative test (yellow beads) indicates a complete reaction. For sterically hindered residues, a double coupling (repeating the coupling step) may be necessary.[2]

-

-

Washing: After complete coupling, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

Protocol 3: Final Cleavage from the Resin

-

Resin Preparation: Wash the final peptide-resin with DCM and dry it thoroughly under vacuum.

-

HF Cleavage:

-

Place the dried peptide-resin in a specialized HF cleavage apparatus.

-

Add a scavenger cocktail (e.g., anisole, p-cresol) to protect sensitive residues from side reactions.

-

Cool the reaction vessel to -5 to 0°C.

-

Carefully condense anhydrous hydrogen fluoride (HF) into the vessel (approximately 10 mL per gram of resin).[2]

-

Stir the mixture at 0°C for 1-2 hours.

-

-

HF Removal and Peptide Precipitation:

-

Evaporate the HF under a vacuum.

-

Wash the resulting peptide and resin mixture with cold diethyl ether to precipitate the crude peptide.

-

Filter and dry the crude peptide.[2]

-

-

Purification: The crude peptide is then purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualization of Workflow and Rationale

The following diagrams illustrate the general workflow of the Boc-SPPS cycle and the logical rationale for incorporating this compound into a peptide sequence.

Conclusion

This compound represents a sophisticated and valuable tool in the arsenal of medicinal chemists and peptide scientists. Its incorporation into peptide backbones, facilitated by well-established Boc-SPPS protocols, allows for the rational design of peptidomimetics with significantly improved pharmacological profiles. While the direct coupling of this amino alcohol may present steric challenges requiring optimized conditions and potent coupling reagents, the potential benefits in terms of enhanced stability and conformational control make it a compelling building block for the development of next-generation peptide-based therapeutics. Future research focusing on the detailed quantitative analysis of its coupling kinetics and the biological evaluation of peptides containing this moiety will further solidify its role in modern drug discovery.

References

The Versatile Role of N-Boc-Phenylglycinol in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-Boc-phenylglycinol, a chiral amino alcohol, has emerged as a cornerstone in medicinal chemistry, serving as a versatile building block for the synthesis of a wide array of therapeutic agents. Its inherent chirality and the presence of the Boc (tert-butyloxycarbonyl) protecting group make it an invaluable tool for constructing complex molecular architectures with high stereochemical control. This technical guide provides an in-depth exploration of the applications of N-Boc-phenylglycinol, complete with detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways.

Core Applications in Drug Synthesis

N-Boc-phenylglycinol and its enantiomers are pivotal starting materials in the synthesis of various pharmaceuticals, including antiviral, anticancer, and neurological drugs. Its utility stems from its ability to introduce a chiral phenylglycinol moiety, which can be a key pharmacophore or a structural scaffold to orient other functional groups for optimal interaction with biological targets.

Synthesis of Oxazolidinones: Chiral Auxiliaries and Bioactive Cores

One of the most significant applications of N-Boc-phenylglycinol is in the synthesis of chiral oxazolidinones. These heterocycles are not only important chiral auxiliaries in asymmetric synthesis but also form the core of several clinically important drugs, such as the antibiotic linezolid.

A common method for the synthesis of (S)-4-phenyl-2-oxazolidinone from N-Boc-L-phenylglycinol involves a two-step process: reduction of the corresponding N-Boc-L-phenylglycine followed by cyclization.[1]

Experimental Protocol: Synthesis of (S)-4-phenyl-2-oxazolidinone from N-Boc-L-phenylglycinol [1]

Step 1: Reduction of N-Boc-L-phenylglycine to N-Boc-L-phenylglycinol

-

Under a nitrogen atmosphere, mix N-Boc-L-phenylglycine (50 g, 0.199 mol) with 2-methyltetrahydrofuran (200 mL).

-

Cool the mixture to 0 °C.

-

Slowly add borane-dimethyl sulfide complex (BH₃-SMe₂, 10 M) dropwise at a temperature between 0-20 °C.

-

After the addition is complete, continue stirring for 2 hours, monitoring the reaction completion by Thin Layer Chromatography (TLC).

Step 2: Cyclization to (S)-4-phenyl-2-oxazolidinone [1]

-

Under a nitrogen atmosphere, mix N-Boc-L-phenylglycinol (45 g, 0.190 mol) with 2-methyltetrahydrofuran (200 mL).

-

Add sodium tert-butoxide (23.1 g, 0.240 mol) in portions.

-

Allow the reaction to proceed for 3 hours at 25-30 °C, monitoring completion by TLC.

-

Upon completion, the reaction is worked up to isolate the (S)-4-phenyl-2-oxazolidinone.

The general workflow for this synthesis is depicted below:

References

The Sentinel of Synthesis: An In-depth Technical Guide to the Boc Protecting Group

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) protecting group stands as a cornerstone in modern organic synthesis, particularly in the intricate assembly of complex molecules such as peptides and pharmaceuticals. Its widespread adoption is a testament to its unique combination of stability under a broad spectrum of reaction conditions and the facility of its removal under mild acidic conditions.[1] This technical guide provides a comprehensive overview of the Boc protecting group, from its fundamental principles and reaction mechanisms to detailed experimental protocols and quantitative data, tailored for researchers, scientists, and drug development professionals.

Core Principles of the Boc Protecting Group

The primary function of the Boc group is to temporarily mask the nucleophilic and basic nature of primary and secondary amines by converting them into significantly less reactive carbamates.[2] This prevents them from participating in undesired side reactions during a synthetic sequence. The Boc group is renowned for its stability in basic and nucleophilic environments, as well as under catalytic hydrogenation conditions.[1][3] This chemical resilience makes it "orthogonal" to other common amine protecting groups, a critical feature that enables selective deprotection in multi-step syntheses.[3]

| Protecting Group | Acid Labile | Base Labile | Labile to Hydrogenolysis |

| Boc | Yes | No | No |

| Fmoc | No | Yes | No |

| Cbz | No | No | Yes |

A comparative overview of the stability of common amine protecting groups, highlighting the orthogonality of the Boc group.

The Chemistry of Protection and Deprotection

The introduction and removal of the Boc group are characterized by reliable and high-yielding reactions.

Boc Protection

The most common method for the introduction of the Boc group is the reaction of an amine with di-tert-butyl dicarbonate ((Boc)₂O), often referred to as Boc anhydride.[4] The reaction proceeds via a nucleophilic acyl substitution mechanism where the amine attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[5] The subsequent collapse of the tetrahedral intermediate results in the N-Boc protected amine, with the liberation of tert-butanol and carbon dioxide as byproducts, the latter of which provides a strong thermodynamic driving force for the reaction.[3][5] While the reaction can proceed without a base, bases like triethylamine (TEA), diisopropylethylamine (DIPEA), or sodium hydroxide are often employed to neutralize the resulting acidic species and accelerate the reaction.[3][6]

Caption: General experimental workflow for the Boc protection of amines.

Boc Deprotection

The Boc group is characteristically labile to acidic conditions.[1] Its removal is most commonly achieved using strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or with hydrochloric acid (HCl) in methanol or dioxane.[3][7] The mechanism involves the protonation of the carbamate's carbonyl oxygen, which leads to the fragmentation of the protecting group into a stable tert-butyl cation, carbon dioxide, and the free amine.[2][3] The tert-butyl cation is typically scavenged by the counter-ion or can be trapped by scavengers like anisole or thioanisole to prevent potential side reactions, such as the alkylation of nucleophilic residues.[7][8]

Caption: Mechanism of acid-catalyzed Boc deprotection.

Quantitative Data for Boc Protection and Deprotection

The efficiency of Boc protection and deprotection is influenced by the substrate, reagents, and reaction conditions.

Table 1: Representative Conditions and Yields for N-Boc Protection of Amines

| Amine Substrate | Reagent (Equiv.) | Base (Equiv.) | Solvent | Temp. (°C) | Time | Yield (%) |

| General Primary/Secondary Amines | (Boc)₂O (1.5) | TEA or DIPEA (3.0) | H₂O/THF (2:1) | 0 to RT | 6 hr | High |

| Benzylamine | (Boc)₂O (1.0) | - | Water/Acetone (9.5:0.5) | RT | 8 min | 98 |

| 3-Chloroaniline | (Boc)₂O (1.0) | - | Water | RT | 4 hr | - |

| Cbz-carbamate | (Boc)₂O (1.45) | Pd/C (cat.) | MeOH | RT | 6 hr | 90 |

Table 2: Comparison of Common Boc Deprotection Protocols

| Reagent | Solvent | Temperature | Time | Notes |

| Trifluoroacetic Acid (TFA) (25-50% v/v) | Dichloromethane (DCM) | 0 to RT | 1 - 4 hr | Very common, effective for most substrates.[9] |

| Hydrochloric Acid (HCl) (e.g., 4M) | Dioxane or Ethyl Acetate | RT | 1 - 4 hr | Often precipitates the amine as the HCl salt.[10] |

| p-Toluenesulfonic Acid (TsOH) | Various | RT to elevated | 1 - 24 hr | Milder conditions, can be used for selective deprotection.[9] |

| Oxalyl Chloride (3 equiv) | Methanol | RT | 1 - 4 hr | Mild method suitable for substrates with other acid-labile groups.[11] |

| Thermal | Toluene | Reflux | Lengthy | Can be used for substrates sensitive to strong acids.[9] |

Experimental Protocols

Protocol 1: General Procedure for Boc Protection of Primary and Secondary Amines

Materials:

-

Amine substrate (1.0 equiv)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.0 - 1.5 equiv)

-

Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA)) (1.5 - 3.0 equiv) or Sodium Hydroxide.

-

Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Water, or a mixture)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Ice bath (optional)

Procedure:

-

Dissolve the amine substrate in the chosen solvent in a round-bottom flask.[5]

-

Add the base to the solution and stir. For reactions sensitive to temperature changes, cool the mixture in an ice bath.[5]

-

Slowly add the di-tert-butyl dicarbonate to the stirring solution.[5]

-

Allow the reaction to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times typically range from 1 to 12 hours.[5]

-

Upon completion, if the product is in an organic solvent, wash the mixture with water and brine. If the reaction was performed in an aqueous mixture, extract the product with an organic solvent (e.g., ethyl acetate or DCM).[6]

-

Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[5]

-

If necessary, purify the crude product by column chromatography.[5]

Protocol 2: General Procedure for Boc Deprotection using Trifluoroacetic Acid (TFA)

Materials:

-

Boc-protected amine

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware

Procedure:

-

Dissolve the Boc-protected amine in dichloromethane (DCM) at a concentration of approximately 0.1-0.2 M in a round-bottom flask.[9]

-

Cool the solution to 0 °C using an ice bath.[9]

-

Slowly add trifluoroacetic acid (TFA) to the desired concentration (typically 20-50% v/v).[9][12]

-

Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. Deprotection is typically complete within 1-4 hours.[9]

-

Once the reaction is complete, concentrate the reaction mixture under reduced pressure.[9]

-

To neutralize the excess acid, redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate.[9]

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the deprotected amine.[9]

Applications in Peptide Synthesis and Drug Development

The Boc protecting group has been instrumental in the advancement of peptide synthesis, particularly in the context of Solid-Phase Peptide Synthesis (SPPS).[12] In the "Boc-SPPS" strategy, the α-amino group of the growing peptide chain is temporarily protected with a Boc group, which is removed with TFA before the next Boc-protected amino acid is coupled.[13][12]

References

- 1. benchchem.com [benchchem.com]

- 2. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 3. total-synthesis.com [total-synthesis.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 8. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

Chiral Properties of tert-Butyl (2-hydroxy-1-phenylethyl)carbamate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chiral properties of tert-Butyl (2-hydroxy-1-phenylethyl)carbamate, a versatile chiral building block crucial in pharmaceutical synthesis. This document details the physicochemical properties of its enantiomers, experimental protocols for its synthesis and chiral separation, and its application in drug development. All quantitative data is presented in structured tables, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams.

Introduction

This compound, also known as N-Boc-phenylglycinol, is a chiral amino alcohol derivative. The presence of a stereocenter at the carbon atom attached to the phenyl and hydroxylmethyl groups gives rise to two enantiomers: (R)- and (S)-tert-Butyl (2-hydroxy-1-phenylethyl)carbamate. The distinct spatial arrangement of these enantiomers leads to different interactions with other chiral molecules, a property of paramount importance in drug development, where stereochemistry often dictates therapeutic efficacy and safety. This guide serves as a technical resource for researchers leveraging the unique chiral characteristics of this compound.

Physicochemical and Chiral Properties

The enantiomers of this compound share the same physical properties, such as melting point and solubility, but differ in their interaction with plane-polarized light, a phenomenon known as optical activity.

| Property | (R)-tert-Butyl (2-hydroxy-1-phenylethyl)carbamate | (S)-tert-Butyl (2-hydroxy-1-phenylethyl)carbamate | Racemic this compound |

| Molecular Formula | C₁₃H₁₉NO₃ | C₁₃H₁₉NO₃ | C₁₃H₁₉NO₃ |

| Molecular Weight | 237.29 g/mol [1] | 237.29 g/mol [1][2] | 237.29 g/mol [1] |

| CAS Number | 102089-74-7[3] | 117049-14-6[2] | 67341-01-9[1] |

| Appearance | Solid | Solid | Solid |

| Optical Rotation | [α]D ≈ -38° (c=1, CHCl₃)[4] | [α]D ≈ +38° (c=1, CHCl₃) | 0° |

| Melting Point | 137-139 °C[4] | Not specified | Not specified |

Synthesis and Chiral Separation

The synthesis of this compound can be achieved through various routes, yielding either the racemic mixture or enantiopure forms directly. The separation of the racemic mixture into its constituent enantiomers is a critical step for its application in stereoselective synthesis.

Synthesis of Racemic this compound

The racemic mixture can be prepared by the reduction of an appropriate precursor, such as a 2-(tert-butoxycarbonylamino)-2-phenylacetaldehyde or a similar ketone. A general procedure involves the reduction of a carbonyl group to a hydroxyl group using a reducing agent like sodium borohydride.

Experimental Protocol: Synthesis of Racemic this compound

-

Starting Material: 2-(tert-butoxycarbonylamino)-1-phenylethanone.

-

Procedure:

-

Dissolve 2-(tert-butoxycarbonylamino)-1-phenylethanone (1 equivalent) in a suitable solvent such as methanol or ethanol at 0 °C.

-

Slowly add sodium borohydride (NaBH₄) (1.5 equivalents) to the solution while maintaining the temperature at 0 °C.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Remove the solvent under reduced pressure.

-

Extract the aqueous layer with an organic solvent like ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain racemic this compound.

-

Caption: Synthesis of Racemic Compound.

Enzymatic Kinetic Resolution of Enantiomers

Enzymatic kinetic resolution is a highly efficient method for separating enantiomers. Lipases, such as Candida antarctica lipase B (CAL-B), can selectively acylate one enantiomer of the racemic alcohol, allowing for the separation of the acylated enantiomer from the unreacted enantiomer.

Experimental Protocol: Enzymatic Kinetic Resolution

-

Substrate: Racemic this compound.

-

Enzyme: Immobilized Candida antarctica lipase B (CAL-B).

-

Acyl Donor: Vinyl acetate or a similar acyl donor.

-

Solvent: A suitable organic solvent such as toluene or hexane.

-

Procedure:

-

Dissolve the racemic alcohol and the acyl donor in the organic solvent.

-

Add the immobilized lipase to the mixture.

-

Incubate the reaction at a controlled temperature (e.g., 30-40 °C) with gentle agitation.

-

Monitor the reaction progress by chiral HPLC to determine the enantiomeric excess (ee) of the remaining alcohol and the formed ester.

-

Stop the reaction at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted alcohol and the acylated product.

-

Separate the enzyme by filtration.

-

Separate the acylated enantiomer from the unreacted enantiomer by column chromatography.

-

The acylated enantiomer can be deacylated to yield the pure enantiomer of the alcohol.

-

Caption: Enzymatic Kinetic Resolution Workflow.

Chiral Analysis by High-Performance Liquid Chromatography (HPLC)

The enantiomeric purity of this compound is typically determined by chiral HPLC. Polysaccharide-based chiral stationary phases (CSPs) are often effective for the separation of N-protected amino alcohols.

Experimental Protocol: Chiral HPLC Analysis

-

Column: A polysaccharide-based chiral column (e.g., Chiralcel® OD-H, Chiralpak® AD-H).

-

Mobile Phase: A mixture of n-hexane and isopropanol is a common choice for normal-phase chromatography. The exact ratio may require optimization. A typical starting point is 90:10 (n-hexane:isopropanol).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the phenyl group absorbs (e.g., 220 nm).

-

Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

| Parameter | Value |

| Column | Chiralcel® OD-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 220 nm |

| Injection Volume | 10 µL |

Applications in Drug Development

The enantiomers of this compound are valuable chiral building blocks in the synthesis of various pharmaceutical compounds. Their stereochemistry is often crucial for the biological activity of the final drug molecule.

Synthesis of Lacosamide

A derivative of this compound is a key intermediate in the synthesis of Lacosamide, an antiepileptic drug.[5] Lacosamide, the (R)-enantiomer, selectively enhances the slow inactivation of voltage-gated sodium channels, leading to the stabilization of hyperexcitable neuronal membranes.[6]

Caption: Lacosamide Synthesis and Mechanism.

Precursor for Other Biologically Active Molecules

The chiral scaffold of this compound is also utilized in the synthesis of other potential therapeutic agents. For instance, derivatives have been investigated as inhibitors of β-secretase and acetylcholinesterase, enzymes implicated in the pathology of Alzheimer's disease.

Conclusion

This compound is a fundamentally important chiral building block in modern organic and medicinal chemistry. A thorough understanding of its chiral properties, coupled with robust methods for its synthesis and enantiomeric separation, is essential for its effective application in the development of new therapeutics. This guide provides a foundational resource for researchers working with this versatile compound, offering detailed protocols and a summary of its key characteristics and applications.

References

- 1. This compound | C13H19NO3 | CID 5050210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (S)-2-((N-tert-Butoxycarbonyl)amino)-2-phenylethanol | C13H19NO3 | CID 7016462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tert-butyl N-[(1R)-2-hydroxy-1-phenylethyl]carbamate | 102089-74-7 [sigmaaldrich.com]

- 4. (R)-N-叔丁氧羰基-2-苯甘氨醇 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Lacosamide | C13H18N2O3 | CID 219078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Clinical pharmacokinetic and pharmacodynamic profile of lacosamide - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Solubility of N-Boc-DL-phenylglycinol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-Boc-DL-phenylglycinol, a key intermediate in pharmaceutical synthesis. Due to the limited availability of direct quantitative solubility data in published literature, this document focuses on providing a detailed experimental protocol for determining these values, enabling researchers to generate precise data tailored to their specific laboratory conditions.

Data Presentation

| Organic Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method of Analysis |

| Methanol | Gravimetric | ||||

| Ethanol | Gravimetric | ||||

| Isopropanol | Gravimetric | ||||

| Acetone | Gravimetric | ||||

| Ethyl Acetate | Gravimetric | ||||

| Dichloromethane | Gravimetric | ||||

| Chloroform | Gravimetric | ||||

| Tetrahydrofuran (THF) | Gravimetric | ||||

| Acetonitrile | Gravimetric | ||||

| N,N-Dimethylformamide (DMF) | Gravimetric | ||||

| Dimethyl Sulfoxide (DMSO) | Gravimetric | ||||

| Toluene | Gravimetric | ||||

| Hexanes | Gravimetric |

Experimental Protocols